Titanium selenide

Vue d'ensemble

Description

Titanium selenide, also known as titanium diselenide, is an inorganic compound composed of titanium and selenium. It belongs to the family of metal dichalcogenides, which are compounds consisting of a metal and a chalcogen element.

Méthodes De Préparation

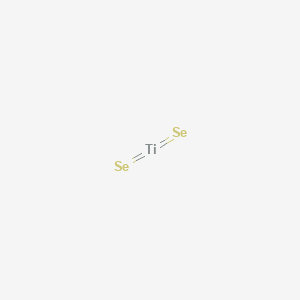

Synthetic Routes and Reaction Conditions: Titanium selenide can be synthesized by heating a mixture of titanium and selenium under an argon atmosphere. The crude product is typically purified by chemical vapor transport using iodine as the transport agent . The reaction can be represented as: [ \text{Ti} + 2\text{Se} \rightarrow \text{TiSe}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced using low-pressure chemical vapor deposition (LPCVD). This method involves the reaction of titanium tetrachloride with a selenoether complex under controlled conditions to deposit this compound films onto substrates .

Analyse Des Réactions Chimiques

Types of Reactions: Titanium selenide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form titanium dioxide and selenium dioxide.

Reduction: It can be reduced to elemental titanium and selenium.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Intercalation: Alkali metal vapors or solutions.

Major Products:

Oxidation: Titanium dioxide and selenium dioxide.

Reduction: Elemental titanium and selenium.

Intercalation: Compounds like ( \text{M}_x\text{TiSe}_2 ).

Applications De Recherche Scientifique

Titanium selenide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biosensors.

Medicine: Explored for its potential in drug delivery systems.

Mécanisme D'action

The mechanism by which titanium selenide exerts its effects is primarily related to its electronic properties. The compound has a layered structure with weak van der Waals interactions between the layers, allowing for easy intercalation of other elements. This property is exploited in applications such as battery technology, where intercalation of lithium ions into the this compound structure enhances battery performance .

Comparaison Avec Des Composés Similaires

Titanium disulfide (TiS2): Similar layered structure and electronic properties but less toxic and lighter.

Molybdenum diselenide (MoSe2): Similar electronic properties but different metal center.

Tungsten diselenide (WSe2): Similar electronic properties but different metal center.

Uniqueness: Titanium selenide is unique due to its specific combination of electronic properties and structural characteristics. Its ability to undergo intercalation reactions makes it particularly valuable in battery technology and other applications requiring high electronic conductivity .

Activité Biologique

Titanium selenide (TiSe2) is a compound that has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for health and medicine.

Overview of this compound

This compound is a transition metal dichalcogenide that exhibits layered structures similar to graphite. Its properties make it suitable for various applications, including photocatalysis and drug delivery systems. Recent studies have begun to elucidate its biological activity, particularly in relation to cell viability, antimicrobial properties, and potential therapeutic applications.

Synthesis of this compound

This compound can be synthesized through various methods, including:

- Chemical Vapor Deposition (CVD) : A common technique for producing high-quality TiSe2 crystals.

- Solvothermal Methods : Involves the reaction of titanium precursors with selenium sources in a solvent at elevated temperatures.

- Biological Synthesis : Recent studies have explored the use of biological systems to synthesize metal selenides, highlighting an eco-friendly approach that leverages microbial processes .

Antimicrobial Properties

One of the most promising aspects of this compound is its antimicrobial activity. Research indicates that TiSe2 exhibits significant antibacterial effects against various strains of bacteria. For instance:

- E. coli : TiSe2 has demonstrated an inhibitory effect exceeding 99% against E. coli at certain concentrations.

- S. aureus : Similar effectiveness was observed against Staphylococcus aureus, indicating its potential as an antibacterial agent .

The antimicrobial mechanism is thought to involve the generation of reactive oxygen species (ROS), which induce oxidative stress in microbial cells .

Cytotoxicity and Cell Viability

Studies involving fibroblast and osteoblast cell lines have shown that titanium surfaces modified with this compound can influence cell behavior positively:

- Cell Viability : In vitro experiments reveal that TiSe2-modified surfaces support cell proliferation and adhesion without significant cytotoxicity .

- Cell Adhesion : Enhanced adhesion properties on TiSe2 surfaces suggest improved integration for biomedical implants .

Case Studies

-

Case Study on Antibacterial Activity :

- A study evaluated the antibacterial efficacy of TiSe2 against E. coli and S. aureus using varying concentrations.

- Results indicated a dose-dependent response with significant reductions in bacterial counts at higher concentrations.

- Case Study on Cell Behavior :

Data Tables

Propriétés

IUPAC Name |

bis(selanylidene)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Se.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBFRDZBFXEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti](=[Se])=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiSe2, Se2Ti | |

| Record name | Titanium diselenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_diselenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065239 | |

| Record name | Titanium selenide (TiSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12067-45-7 | |

| Record name | Titanium selenide (TiSe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium selenide (TiSe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium selenide (TiSe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium selenide (TiSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.